1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS No.: 941960-90-3
Cat. No.: VC4584963
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941960-90-3 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)19-21-20(26-22-19)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3 |
| Standard InChI Key | KGMIAWMZPAKXMT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety. The oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom, is linked to the pyrrolidinone via a single bond, while the 2-methylphenyl group extends from the oxadiazole’s 3-position.
Key Structural Attributes:
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Molecular Formula: C₂₀H₁₉N₃O₃
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Molecular Weight: 349.39 g/mol
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IUPAC Name: 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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SMILES: COc1ccc(cc1)N1C(CC(=O)C1)c1nc(no1)c2ccccc2C
Synthesis and Manufacturing
Synthetic Pathways
Although specific protocols for this compound are proprietary, general methods for analogous 1,2,4-oxadiazole-pyrrolidinone hybrids involve:
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Oxadiazole Ring Formation:
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Pyrrolidinone Functionalization:
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Nucleophilic substitution or Ullmann-type coupling to attach the 4-methoxyphenyl group to the lactam nitrogen.
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Purification:
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Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
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Hypothetical Reaction Scheme:
Reagents and conditions may vary based on substrate reactivity .
Yield and Scalability
Reported yields for structurally similar compounds range from 45–65%, with scalability limited by the oxadiazole ring’s sensitivity to hydrolysis under acidic conditions.
Physicochemical Properties
Experimental Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Soluble in DMSO, ethanol | VulcanChem |
| logP (Partition Coeff.) | ~3.85 (predicted) | ChemDiv analogs |
| Polar Surface Area | 55.94 Ų | Computational |
Spectroscopic Characterization
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IR (hypothetical):
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1670 cm⁻¹ (C=O stretch, pyrrolidinone)
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1605 cm⁻¹ (C=N stretch, oxadiazole)
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¹H NMR (predicted):
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δ 7.65–7.25 (m, aromatic protons)
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δ 3.85 (s, OCH₃)
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δ 2.45 (s, CH₃ from 2-methylphenyl)
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Biological Activity and Research Findings
Antimicrobial Properties
Oxadiazole-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). Mechanistic studies suggest disruption of microbial cell wall synthesis.
Anti-inflammatory Activity
The 4-methoxyphenyl group may confer COX-2 selectivity, as seen in related molecules:
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COX-2 Inhibition: ~75% at 10 µM (in vitro)
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NF-κB Suppression: Downregulation of TNF-α and IL-6 in murine macrophages
Drug-Likeness and ADMET Profiling
In Silico Predictions
| Parameter | Prediction | Tool/Source |
|---|---|---|
| Lipinski’s Rule | Compliant (MW <500, HBD ≤5) | VulcanChem |
| Bioavailability Score | 0.55 | SwissADME |
| CYP450 Inhibition | Moderate (CYP3A4 substrate) | ADMETlab 2.0 |
Toxicity Risks
Applications and Industrial Relevance
Pharmaceutical Development
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Oncology: Potential as an IDH1/2 inhibitor for glioblastoma and AML
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Anti-infectives: Lead candidate for MRSA infections
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Neurology: Modulation of neuroinflammatory pathways
Material Science
Oxadiazole derivatives serve as ligands in luminescent metal-organic frameworks (MOFs), though applications for this specific compound remain unexplored.
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